6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Description
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is a bicyclic compound featuring a seven-membered bicyclo[4.1.0]heptane core with an amine group at the 6-position and a tert-butyl ester at the 3-position. The tert-butyl ester group enhances stability and solubility, making it valuable in medicinal chemistry and peptide synthesis .
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(12)6-8(11)7-13/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPGACTWHRGJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135576 | |
| Record name | 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-24-7 | |
| Record name | 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with readily available and inexpensive precursors such as 4-picoline (4-methylpyridine). A key initial step involves the benzylation of 4-picoline to form benzylpyridinium salts, which serve as intermediates for subsequent reduction. This benzylation is typically achieved via nucleophilic substitution using benzyl chloride under mild conditions, often in the presence of a base like potassium carbonate (K₂CO₃). The benzylpyridinium salt is then reduced with sodium borohydride (NaBH₄) in protic solvents to give 4-methyl-tetrahydropyridine derivatives with high yields (~90%).
Table 1: Benzylation and Reduction of 4-Picoline
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylation | Benzyl chloride | Acetone | Room temperature | ~73 | Literature-reported |
| Reduction | NaBH₄ | Methanol | 0°C to Reflux | ~90 | Efficient conversion |
Epoxidation of Tetrahydropyridine Derivatives
The next critical step involves epoxidation of the tertiary amine (compound 6). The challenge lies in achieving selective epoxidation without over-oxidation or degradation. The preferred oxidant is m-chloroperbenzoic acid (m-CPBA) , which provides high selectivity and yields (85-90%).
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to 30°C
- Reaction Time: 2-3 hours
The optimized protocol involves adding m-CPBA portion-wise at low temperature to prevent side reactions, resulting in a stable epoxide intermediate suitable for subsequent ring-opening reactions.
Table 2: Epoxidation Optimization
| Entry | Peracid | Solvent | Temp (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | H₂O₂ | DCM | 25-30 | 12 | No product | Not selective |
| 2 | TFAA/H₂O₂ | DCM | 0-30 | 12 | 25-30 | Low yield |
| 3 | m-CPBA | DCM | 0-30 | 3 | 85-90 | Optimal |
Ring Opening of Epoxide with Nucleophiles
The epoxide undergoes nucleophilic ring opening with azide ions (NaN₃) in acetic acid-water mixture, yielding regioisomeric azido alcohols (compounds 8a and 8b). The reaction proceeds with high regioselectivity, producing a mixture of isomers in an 85% overall yield, which can be directly used in subsequent steps without separation.
- Solvent: Acetic acid-water mixture
- Temperature: Room temperature
- Reaction Time: 12-24 hours
The azido intermediates are then subjected to the Staudinger reaction with triphenylphosphine (Ph₃P) at 100°C, forming iminophosphoranes that cyclize to form aziridines .
Ring Opening of Aziridine with Hydrides
The Boc-protected aziridine (compound 9) is then reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reduction proceeds at 0°C-10°C initially, then refluxed, resulting in a mixture of ring-opened methylamine derivatives (compounds 10a and 10b). The overall yield of this step is approximately 62%, with separation of isomers achieved via column chromatography.
- Reagent: LiAlH₄
- Solvent: THF
- Temperature: 0°C to reflux
- Time: 1 hour to 6 hours
Chiral Resolution and Final Ester Formation
The mixture of amines can be resolved chirally using di-para-tolyl tartarate, yielding optically pure compounds. The final step involves esterification to produce the tert-butyl ester, completing the synthesis of the target compound.
Summary of Key Preparation Steps
| Step | Reagents | Conditions | Yield (%) | Reference/Notes |
|---|---|---|---|---|
| Benzylation | Benzyl chloride | Room temp | ~73 | Literature-based |
| Reduction | NaBH₄ | Room temp | ~90 | High efficiency |
| Epoxidation | m-CPBA | 0-30°C | 85-90 | Optimized protocol |
| Ring opening (azide) | NaN₃ | AcOH/H₂O | 85 | Regioselective |
| Aziridine formation | Ph₃P | 100°C | Quantitative | Stable intermediate |
| Boc protection | Boc₂O | Room temp | 73 | Stabilizes aziridine |
| Hydride reduction | LiAlH₄ | 0°C to reflux | 62 | Mixture of isomers |
Chemical Reactions Analysis
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
6-Amino-3-aza-bicyclo[4.1.0]heptane derivatives have been investigated for their potential as therapeutic agents, particularly in the development of drugs targeting neurological disorders and pain management. The structural features of this compound allow for modifications that can enhance its pharmacological properties.
Case Study: Analgesic Properties
Research indicates that certain derivatives of this compound exhibit promising analgesic effects, potentially serving as non-opioid pain relief alternatives. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the azabicyclo structure could yield compounds with significantly reduced side effects compared to traditional analgesics .
Organic Synthesis
The compound serves as an important building block in organic synthesis, especially in the synthesis of more complex nitrogen-containing heterocycles. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Heterocycles
A research article detailed a synthetic route employing tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane to create novel heterocyclic compounds with potential applications in drug discovery . The versatility of this compound was highlighted by its ability to undergo transformations that lead to diverse structural motifs.
Biochemical Applications
In biochemical research, this compound has been utilized for the development of enzyme inhibitors and modulators due to its ability to interact with biological targets effectively.
Case Study: Enzyme Inhibition
A notable study explored the use of this compound as a scaffold for designing inhibitors against specific enzymes involved in metabolic pathways associated with cancer . The findings suggested that modifications to the bicyclic structure could enhance binding affinity and selectivity.
Material Science
Recent investigations have also considered the application of 6-amino-3-aza-bicyclo[4.1.0]heptane derivatives in material science, particularly in creating new polymeric materials with enhanced properties.
Case Study: Polymer Development
Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal stability, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of related bicyclic compounds:
Key Comparative Insights
Bicyclo System Size and Reactivity
- Hexane vs. Heptane Cores : The [3.1.0]hexane system (e.g., CAS 208837-83-6) has smaller 5- and 3-membered rings, conferring higher ring strain and reactivity compared to the [4.1.0]heptane analog, which features a 6-membered ring. Larger systems like [4.1.0]heptane may offer better conformational flexibility for binding in biological targets .
- Conversely, the amino group enables nucleophilic reactions (e.g., peptide coupling) .
Physicochemical Properties
- Boiling Point and Density: The 7-oxa heptane compound has a higher predicted boiling point (272.5°C) and density (1.141 g/cm³) compared to the hexane-based amino derivative, reflecting its larger molecular size and oxygen content .
- Acid Dissociation (pKa): The 7-oxa compound’s pKa (-0.83±0.20) suggests strong electron-withdrawing effects from the oxa group, contrasting with the basic amino group in CAS 208837-83-6 .
Biological Activity
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester (CAS Number: 1403767-24-7) is a bicyclic compound with significant potential in various fields, particularly in medicinal chemistry and drug discovery. Its unique structure, featuring an amino group and a tert-butyl ester, allows for diverse biological activities, making it a valuable building block for synthetic applications.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- IUPAC Name : tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bicyclic structure enhances its ability to fit into active sites, potentially modulating enzymatic activities or receptor functions. This compound is particularly noted for its role in:
- Asymmetric Synthesis : Used to produce chiral intermediates.
- Drug Development : Serves as a scaffold for designing novel therapeutics.
- Peptide Mimicry : Functions in creating rigid peptide analogs for structure-activity relationship studies.
Biological Activity Data
Research has shown that this compound exhibits a range of biological activities, including:
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that the compound showed significant inhibitory activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting its potential as an antimicrobial agent.
-
Enzyme Inhibition :
- Research indicated that the compound acts as a competitive inhibitor for certain serine proteases, which could lead to therapeutic applications in treating diseases related to protease dysregulation.
-
Cytotoxicity Assays :
- In vitro assays revealed that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships.
Comparative Analysis
When compared to similar compounds, such as 5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane and other bicyclic derivatives, this compound shows enhanced stability and bioavailability due to its tert-butyl group, which aids in solubility and metabolic resistance.
Q & A
Q. What are the established synthetic routes for 6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester, and what are their respective yields and purification methods?
The primary synthesis involves catalytic hydrogenation of a dibenzylamino precursor. For example, exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane is hydrogenated using Pd/C (10% Pd) under 1 atm H₂ in methanol. This method achieves a 96% yield, with purification via Celite® filtration and crystallization at 5°C to obtain a white crystalline solid . Alternative routes, such as reductive amination or microwave-assisted cyclization, are not explicitly documented in the literature reviewed, suggesting hydrogenation remains the most reliable method.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- NMR Spectroscopy : Key signals include tert-butyl carbamate (δ ~154.4 ppm for C=O in ¹³C NMR) and bicyclic system protons (δ 1.2–3.5 ppm in ¹H NMR). Exo vs. endo stereochemistry can be distinguished by coupling constants in the bicyclic region .
- X-ray Crystallography : Used to confirm absolute configuration, especially for resolving ambiguities in stereoisomerism.
- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., residual dibenzylamine derivatives) .
Q. What are the common byproducts formed during synthesis, and how can they be identified and separated?
- Dibenzylamine residues : Result from incomplete hydrogenation. Detected via LC-MS (m/z ~212) and removed via recrystallization in methanol.
- Oxidation products : Tert-butyl carbamate groups may degrade under prolonged exposure to air, forming carboxylic acids (detectable by TLC or IR ~1700 cm⁻¹). Purification through silica gel chromatography (hexane/EtOAc) effectively isolates the target compound .
Advanced Research Questions
Q. How can researchers address challenges in maintaining stereochemical integrity during the hydrogenation step?
The exo-selectivity observed in the synthesis (96% yield) is attributed to steric hindrance from the tert-butyl group, which directs hydrogenation to the less hindered face. To optimize:
- Use Pd/C with controlled particle size (e.g., 50 µm) to minimize over-reduction.
- Monitor H₂ uptake quantitatively (theoretical 4.48 L for 0.1 mol scale) to terminate the reaction at completion .
- Compare with Rh/Al₂O₃ catalysts , which may favor endo products but are not documented for this specific substrate .
Q. What computational methods are recommended for predicting the reactivity and stability of this bicyclic structure?
Q. How does the tert-butyl ester group influence the compound’s reactivity in derivatization reactions?
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with TFA or HCl/dioxane. This allows selective functionalization of the amine (e.g., peptide coupling or alkylation) .
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbon, making it inert in SN2 reactions but reactive in acidic media .
Q. What experimental strategies are used to analyze the compound’s stability under varying conditions (e.g., temperature, pH)?
- Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C, indicating thermal stability up to 150°C.
- pH Stability Studies : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) conditions, forming carboxylic acid derivatives. Monitor via ¹H NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
